1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid

Catalog No.
S13780872
CAS No.
M.F
C6H5F3N2O2
M. Wt
194.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbox...

Product Name

1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid

IUPAC Name

1-methyl-5-(trifluoromethyl)imidazole-2-carboxylic acid

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.11 g/mol

InChI

InChI=1S/C6H5F3N2O2/c1-11-3(6(7,8)9)2-10-4(11)5(12)13/h2H,1H3,(H,12,13)

InChI Key

CIIJZOVFCWENPA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C(=O)O)C(F)(F)F

1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound characterized by its imidazole ring, which is substituted at the 1-position with a methyl group, at the 5-position with a trifluoromethyl group, and at the 2-position with a carboxylic acid group. Its molecular formula is C5H3F3N2O2C_5H_3F_3N_2O_2 and it has a molecular weight of approximately 180.08 g/mol. The trifluoromethyl group significantly enhances the compound's lipophilicity, affecting its chemical reactivity and biological interactions.

1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid can undergo various chemical transformations:

  • Oxidation: The carboxylic acid can be oxidized to form more complex organic acids or derivatives using agents like potassium permanganate.
  • Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases, leading to various substituted imidazole derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization.

The biological activity of 1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to interact with hydrophobic regions of proteins. This interaction can lead to inhibition or modulation of enzymatic pathways, making it a candidate for therapeutic applications in medicinal chemistry.

Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid can be achieved through several methods:

  • Trifluoromethylation: This involves introducing the trifluoromethyl group into an imidazole derivative using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled reaction conditions.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through carbonylation reactions or via hydrolysis of appropriate precursors.
  • Oxidative Methods: Starting from simpler imidazole derivatives, oxidation processes can yield the desired compound under specific conditions.

These methods ensure high yield and purity, making them suitable for both laboratory and industrial applications.

1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid has several potential applications:

  • Pharmaceuticals: Its ability to modulate biological pathways makes it valuable in drug discovery and development.
  • Agricultural Chemicals: The compound may serve as a precursor for agrochemicals due to its biological activity against pests or pathogens.
  • Material Science: It may find use in developing new materials with specialized properties due to its unique chemical structure.

Studies on the interactions of 1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid with biological macromolecules have revealed insights into its mechanism of action. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • Inhibition Studies: Determining its effectiveness in inhibiting specific enzymatic activities.
  • Structural Analysis: Using techniques like X-ray crystallography or NMR spectroscopy to elucidate binding modes and conformational changes upon interaction.

These studies are crucial for understanding the therapeutic potential and optimizing the compound's efficacy.

Several compounds share structural similarities with 1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Differences
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acidPyrazoleDifferent ring structure affects reactivity and biological properties.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acidPyrazoleVarying substitution pattern leads to distinct properties.
2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acidImidazoleSimilar core structure but different substitution affects solubility and reactivity.
6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acidTetrahydroimidazoleAdditional saturation influences stability and interaction profiles.

The uniqueness of 1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid lies in its specific substitution pattern and functional groups, which impart distinct chemical and biological properties that are not found in other similar compounds. This makes it particularly valuable for targeted applications in pharmaceuticals and materials science.

Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid, systematically describes its structure. The root "imidazole" identifies the five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Numerical locants specify substituents:

  • 1-methyl: A methyl group (-CH₃) attached to the nitrogen at position 1.
  • 5-(trifluoromethyl): A trifluoromethyl group (-CF₃) at position 5.
  • 2-carboxylic acid: A carboxylic acid group (-COOH) at position 2.

The "1H" prefix denotes the tautomeric form where the hydrogen atom resides on the nitrogen at position 1, distinguishing it from the 3H-tautomer.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₆H₅F₃N₂O₂
Molecular Weight194.11 g/mol
CAS Registry Number1553988-25-2
IUPAC Name1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid

Alternative Nomenclatures and Synonyms

In industrial and commercial contexts, the compound may be referred to by its CAS number (1553988-25-2) or abbreviated names such as MTF-ImCA. Its canonical SMILES string, CN1C(=CN=C1C(=O)O)C(F)(F)F, encodes the connectivity of atoms, while the InChIKey (CIIJZOVFCWENPA-UHFFFAOYSA-N) provides a unique identifier for database searches.

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

194.03031189 g/mol

Monoisotopic Mass

194.03031189 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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